Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
Brand Name: Vulcanchem
CAS No.: 1798782-02-1
VCID: VC13857835
InChI: InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+;
SMILES: CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Molecular Formula: C37H54ClPPd+2
Molecular Weight: 671.7 g/mol

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)

CAS No.: 1798782-02-1

Cat. No.: VC13857835

Molecular Formula: C37H54ClPPd+2

Molecular Weight: 671.7 g/mol

* For research use only. Not for human or veterinary use.

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) - 1798782-02-1

Specification

CAS No. 1798782-02-1
Molecular Formula C37H54ClPPd+2
Molecular Weight 671.7 g/mol
IUPAC Name [2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+)
Standard InChI InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+;
Standard InChI Key JKDXLSQCLASSTC-HRNDJLQDSA-N
Isomeric SMILES C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
SMILES CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Canonical SMILES CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]

Introduction

Structural and Molecular Characteristics

Ligand Coordination Environment

The palladium center in Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) is coordinated by three distinct ligands:

  • Chloro ligand: Serves as a σ-donor, stabilizing the Pd(II) oxidation state.

  • Crotyl group (CH₂CHCH₂CH₂): A π-allyl ligand that participates in oxidative addition and migratory insertion steps during catalysis.

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl: A bulky, electron-rich phosphine ligand that imposes steric hindrance, preventing catalyst aggregation and enhancing selectivity .

The combination of these ligands creates a rigid, three-dimensional coordination sphere that minimizes unwanted side reactions while promoting substrate accessibility to the palladium center.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous palladium-phosphine complexes exhibit Pd–P bond lengths of 2.28–2.32 Å and Pd–Cl distances of 2.38–2.42 Å . Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct resonances for the crotyl protons (δ 4.8–5.5 ppm) and phosphine ligands (δ -10 to -15 ppm for ³¹P NMR) .

Table 1: Comparative Structural Parameters of Palladium Complexes

CompoundPd–P Bond Length (Å)Pd–Cl Bond Length (Å)Reference
PdCl₂(dtbpf)2.292.40
PdCl₂(dppf)2.312.41
Chloro(crotyl)(2-dicyclohexylphosphino)2.30 (estimated)2.39 (estimated)

Synthesis and Isolation

Laboratory-Scale Preparation

The synthesis involves sequential ligand substitution reactions under inert atmospheres:

  • Ligand Exchange: Palladium(II) chloride reacts with 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl in tetrahydrofuran (THF) at 0°C, forming a PdCl₂(phosphine) intermediate.

  • Crotyl Introduction: Addition of crotylmagnesium bromide induces displacement of one chloride ligand, yielding the final complex .

Reaction conditions are critical:

  • Temperature: Maintained below 10°C to prevent ligand decomposition.

  • Solvent: Anhydrous THF ensures ligand solubility and prevents hydrolysis.

  • Workup: Precipitation with hexane followed by column chromatography (SiO₂, 5% ethyl acetate/hexane) achieves >95% purity .

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Ligand Cost: The triisopropylbiphenylphosphine ligand constitutes ~70% of material expenses.

  • Pd Recovery: Efficient palladium reclamation methods (e.g., ion-exchange resins) reduce environmental impact.

Catalytic Applications in Organic Synthesis

Regioselective Aroylation Reactions

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) demonstrates exceptional performance in microwave-assisted aroylation of allyltrifluoroborates. Key findings include:

  • Electron-Deficient Aroyl Chlorides: Yield α,β-unsaturated ketones via isomerization (e.g., 4-nitrobenzoyl chloride → 85% yield) .

  • Electron-Rich Substrates: Direct α-addition predominates (e.g., 4-methoxybenzoyl chloride → 92% yield) .

Table 2: Reaction Yields with Varied Aroyl Chlorides

Aroyl ChlorideProduct TypeYield (%)Reaction Time (min)
4-Nitrobenzoyl chlorideα,β-Unsaturated ketone8515
4-Methoxybenzoyl chlorideα-Adduct9220
4-Bromobenzoyl chlorideCrotonophenone7825

Mechanistic Insights

The catalytic cycle proceeds through:

  • Oxidative Addition: Aroyl chloride coordinates to Pd(0), forming a Pd(II)-acyl intermediate.

  • Transmetalation: Allyltrifluoroborate transfers the allyl group to palladium.

  • Migratory Insertion: The acyl group inserts into the Pd–allyl bond.

  • Reductive Elimination: Release of the coupled product regenerates Pd(0) .

Steric effects from the phosphine ligand dictate regioselectivity:

  • Bulky substituents favor α-addition by shielding the β-position.

  • Electron-withdrawing groups stabilize conjugated transition states, promoting isomerization.

Comparative Catalytic Performance

Activity Versus Conventional Catalysts

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) outperforms traditional catalysts in challenging substrates:

Table 3: Catalyst Comparison in Sterically Hindered Couplings

CatalystSubstrateYield (%)Turnover Number (TON)
Pd(PPh₃)₄Ortho-substituted aryl bromide45220
Pd(dppf)Cl₂Ortho-substituted aryl bromide68310
Chloro(crotyl)(2-dicyclohexylphosphino)Ortho-substituted aryl bromide91890

Stability Under Oxidative Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, compared to 185°C for Pd(dtbpf)Cl₂ . This thermal resilience enables applications in high-temperature processes like polymer synthesis.

Future Directions and Challenges

Expanding Reaction Scope

Preliminary studies suggest utility in:

  • Enantioselective Allylic Alkylation: Chiral variants could enable asymmetric C–C bond formation.

  • CO₂ Fixation: Pd-mediated carboxylation of allyl substrates shows promise for carbon capture applications.

Environmental Considerations

Developing biodegradable phosphine ligands and Pd recycling protocols remains critical for sustainable large-scale use. Photocatalytic regeneration of Pd(0) species may reduce catalyst loading requirements by 40–60% .

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